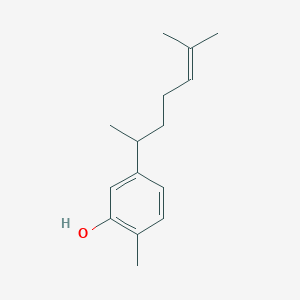

2-Methyl-5-(6-methylhept-5-en-2-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(6-methylhept-5-en-2-yl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-11(2)6-5-7-12(3)14-9-8-13(4)15(16)10-14/h6,8-10,12,16H,5,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWGCEDRLNNZOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)CCC=C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

326.00 to 327.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Xanthorrhizol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30199-26-9 | |

| Record name | Xanthorrhizol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Multi-modal Anticancer Mechanisms of Xanthorrhizol

Abstract: Xanthorrhizol (XNT), a bioactive sesquiterpenoid derived from the rhizome of Curcuma xanthorrhiza, has emerged as a potent natural compound with significant anticancer properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning xanthorrhizol's action in cancer cells, designed for researchers, scientists, and drug development professionals. We will dissect its influence on the core hallmarks of cancer, including its profound ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis.[3] This document synthesizes findings from numerous studies to present a cohesive narrative on the causality behind its effects, supported by detailed experimental workflows and pathway diagrams to facilitate both understanding and practical application in a research setting.

Part 1: Induction of Apoptosis - The Core Cytotoxic Mechanism

The primary anticancer effect of xanthorrhizol is its ability to trigger programmed cell death, or apoptosis, in a wide range of cancer cell lines.[4] This process is not a brute-force cytotoxic event but a highly regulated engagement of the cell's intrinsic suicide machinery. The evidence overwhelmingly points to the mitochondrial pathway as the central axis of XNT-induced apoptosis.

The Intrinsic (Mitochondrial) Pathway Activation

Xanthorrhizol initiates apoptosis primarily by compromising mitochondrial integrity.[5][6] This is a critical event, as mitochondria house key proteins that, when released, commit the cell to an irreversible path of destruction. The process unfolds through a well-defined sequence:

-

Disruption of Mitochondrial Transmembrane Potential (ΔΨm): XNT treatment leads to the depolarization of the mitochondrial membrane.[5][7][8] This loss of potential is a key indicator of mitochondrial dysfunction and a point of no return for the cell.

-

Cytochrome c Release: The compromised mitochondrial outer membrane permits the release of cytochrome c from the intermembrane space into the cytosol.[5][6][9]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase in the intrinsic pathway.[5]

-

Executioner Caspase Cascade: Activated caspase-9 proceeds to cleave and activate executioner caspases, most notably caspase-3.[5][6] Activated caspase-3 is the primary executioner, responsible for cleaving a multitude of cellular substrates, leading to the classic morphological and biochemical hallmarks of apoptosis.[5]

Caption: Intrinsic apoptosis pathway activated by Xanthorrhizol.

Modulation of Key Apoptosis-Regulatory Proteins

The commitment to the mitochondrial pathway is tightly regulated by a balance of pro- and anti-apoptotic proteins, which are key targets of xanthorrhizol.

-

The Bcl-2 Family: XNT consistently causes the downregulation of the anti-apoptotic protein Bcl-2 in cancer cells like MCF-7.[10][11] By reducing the levels of this key survival protein, XNT lowers the threshold for apoptosis induction. Its effect on pro-apoptotic members like Bax appears to be cell-type dependent; it upregulates Bax in HeLa cells but has no effect in MCF-7 cells.[10][12]

-

The p53 Tumor Suppressor: Treatment with xanthorrhizol leads to a significant increase in the expression of the p53 tumor suppressor protein in multiple cancer cell lines, including MCF-7 and HeLa.[10][11][12] Activated p53 can promote apoptosis by transcriptionally activating pro-apoptotic genes like Bax, further linking XNT to the mitochondrial pathway.[4]

-

Poly(ADP-ribose) Polymerase (PARP) Cleavage: A definitive hallmark of caspase-3 activation is the cleavage of PARP-1, a protein involved in DNA repair. Western blot analyses consistently show the appearance of the 85 kDa cleaved PARP fragment in XNT-treated cells, confirming the execution phase of apoptosis is active.[9][10][11]

Experimental Workflow: Validating Apoptosis Induction

A robust, multi-assay approach is essential to validate that a compound's cytotoxic activity is mediated by apoptosis. The causality is established by linking initial cytotoxicity to the specific molecular events of the apoptotic cascade.

-

Determine Cytotoxicity (IC50): First, establish the dose-response curve.

-

Protocol: Seed cancer cells (e.g., MDA-MB-231) in 96-well plates. After 24h, treat with a serial dilution of xanthorrhizol (e.g., 0-100 µg/ml) for 24-48h. Use the Sulforhodamine B (SRB) assay to quantify cell protein, which correlates with cell number.[5][6] Calculate the IC50 value (the concentration that inhibits growth by 50%).

-

-

Visualize Nuclear Morphology: Observe the classic nuclear changes of apoptosis.

-

Assess Mitochondrial Integrity: Directly measure the disruption of the mitochondrial membrane potential (ΔΨm).

-

Protocol: Treat cells with XNT as above. Stain with a potentiometric dye like MitoCapture™ or JC-1. In healthy cells, the dye accumulates in mitochondria, emitting a red fluorescence. In apoptotic cells with depolarized mitochondria, the dye remains in the cytoplasm as monomers, fluorescing green.[5][8] Analyze via fluorescence microscopy or flow cytometry.

-

-

Confirm Biochemical Markers: Use Western blotting to detect key protein changes.

-

Protocol: Lyse XNT-treated cells and untreated controls. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against cleaved caspase-3, cleaved PARP, Bcl-2, and p53. Detection with secondary antibodies will reveal the activation of the caspase cascade and modulation of regulatory proteins.[10][11]

-

Caption: Experimental workflow for validating Xanthorrhizol-induced apoptosis.

Part 2: Inhibition of Cell Proliferation via Cell Cycle Arrest

Beyond inducing cell death, xanthorrhizol can also halt the proliferation of cancer cells by interfering with the cell cycle, a tightly regulated process that governs cell division. This effect, however, appears to be specific to certain cancer types.

Targeting Cell Cycle Checkpoints

In human colon cancer cells (HCT116), xanthorrhizol has been shown to induce arrest at both the G0/G1 and G2/M phases of the cell cycle.[9][13] This prevents the cells from progressing towards DNA synthesis (S phase) and mitosis (M phase). The molecular basis for this arrest is the targeted modulation of key cell cycle regulators:

-

Downregulation of Cyclins and CDKs: XNT treatment significantly reduces the expression of cyclins A, B1, and D1, as well as their partner cyclin-dependent kinases (CDKs) 1, 2, and 4.[9] This complex machinery is essential for driving the cell through the different phases, and its suppression effectively applies the brakes to proliferation.

-

Upregulation of CDK Inhibitors (CKIs): Concurrently, xanthorrhizol increases the levels of the CKI proteins p21 and p27.[9] These proteins act as potent inhibitors of cyclin-CDK complexes, reinforcing the cell cycle blockade.

It is crucial to note this is not a universal mechanism. In MCF-7 breast cancer cells, for instance, xanthorrhizol induces apoptosis without causing any significant cell cycle arrest, highlighting the context-dependent nature of its action.[11]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

The gold standard for analyzing cell cycle distribution is flow cytometry using a DNA-intercalating dye.

-

Cell Preparation: Culture HCT116 cells and treat with xanthorrhizol at the predetermined IC50 concentration for 24 hours. Include an untreated control.

-

Harvesting: Harvest both adherent and floating cells to ensure all populations are included. Wash with cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their structure. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is critical to prevent staining of double-stranded RNA.

-

Data Acquisition and Analysis: Analyze the samples on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA. The resulting DNA histogram will show distinct peaks corresponding to the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. A sub-G1 peak represents apoptotic cells with fragmented DNA.[9] Compare the percentage of cells in each phase between treated and untreated samples to quantify the cell cycle arrest.

Part 3: Attenuation of Metastasis and Invasion

For cancer to become lethal, it must often metastasize—a complex process involving cell migration, invasion, and colonization of distant sites. Xanthorrhizol has demonstrated significant anti-metastatic potential in both in vitro and in vivo models by disrupting the signaling pathways that drive this process.[14][15]

Suppression of Key Pro-Metastatic Signaling Cascades

Xanthorrhizol's anti-metastatic action is rooted in its ability to inhibit several critical intracellular signaling pathways that are frequently hyperactive in aggressive cancers.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is a central driver of cell proliferation and invasion. Studies in mouse lung metastasis models show that metastatic tumors have high levels of phosphorylated (active) ERK (p-ERK).[14][16] Treatment with xanthorrhizol markedly attenuates the levels of p-ERK, effectively shutting down this pro-metastatic signal.[5][15] It also suppresses Raf-1, an upstream activator of the ERK pathway.[16]

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, cell survival, and metastasis. It controls the expression of numerous genes involved in invasion, including matrix metalloproteinases (MMPs). Xanthorrhizol has been shown to inhibit the NF-κB signaling pathway, preventing its activation and subsequent pro-cancer gene expression.[5][17]

Downstream Inhibition of the Invasion Machinery

By suppressing upstream signaling, xanthorrhizol blocks the production and activity of the proteins that cancer cells use to invade surrounding tissues.

-

Matrix Metalloproteinases (MMPs): To invade, cancer cells must degrade the extracellular matrix. They do this by secreting enzymes like MMP-2 and MMP-9. Xanthorrhizol treatment leads to a significant reduction in the expression and activity of both MMP-2 and MMP-9.[5][14][17] This effect is a direct downstream consequence of NF-κB inhibition.[17]

-

Cyclooxygenase-2 (COX-2): COX-2 is an inflammatory enzyme that is often overexpressed in tumors and contributes to metastasis. Xanthorrhizol effectively suppresses the expression of COX-2, further contributing to its anti-inflammatory and anti-metastatic profile.[14][15][16]

Caption: Anti-metastatic signaling pathways targeted by Xanthorrhizol.

Part 4: Quantitative Data and Future Directions

Comparative Cytotoxicity of Xanthorrhizol

The potency of xanthorrhizol varies across different cancer cell lines, reflecting the unique molecular profiles of each cancer type. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key metric for comparing this activity.

| Cell Line | Cancer Type | IC50 / EC50 (µg/mL) | Reference |

| MCF-7 | Breast (ER+) | 1.71 | [10][11] |

| MDA-MB-231 | Breast (Triple-Negative) | 8.67 | [5][6] |

| T47D | Breast (ER+) | 55.5 - 100 | [18] |

| YMB-1 | Breast | 2.88 | [19] |

| HeLa | Cervical | 6.16 | [12] |

| HCT116 | Colon | Not specified | [9] |

Concluding Remarks and Future Outlook

Xanthorrhizol stands out as a promising natural product for cancer therapy due to its multi-modal mechanism of action.[2][3] It does not rely on a single target but instead disrupts multiple, interconnected signaling pathways that are fundamental to cancer cell survival, proliferation, and metastasis. Its ability to induce apoptosis via the intrinsic pathway, arrest the cell cycle in susceptible cells, and potently inhibit the molecular machinery of invasion makes it an attractive candidate for further development.

Future research should focus on several key areas:

-

In Vivo Efficacy and Bioavailability: While pre-clinical models are promising, rigorous studies are needed to understand its pharmacokinetics, bioavailability, and efficacy in more complex animal models of various cancers.

-

Combination Therapies: Its unique mechanism suggests it could be highly effective when combined with conventional chemotherapeutics, potentially reducing toxicity and overcoming resistance. The synergistic effects observed with curcumin provide a strong rationale for this approach.[7]

-

Novel Molecular Targets: Recent evidence suggests xanthorrhizol may act through novel targets, such as the bitter taste receptor hTAS2R38, which could open new avenues for understanding its anti-proliferative effects.[20]

-

Clinical Translation: Ultimately, the goal is to translate these compelling preclinical findings into the clinic. Well-designed clinical trials will be necessary to establish the safety and efficacy of xanthorrhizol as a therapeutic agent for cancer patients.

References

-

Ismail, N., et al. (2006). Xanthorrhizol exhibits antiproliferative activity on MCF-7 breast cancer cells via apoptosis induction. Anticancer Research, 26(6B):4527-34. [Link]

-

Oon, S.F., et al. (2015). Xanthorrhizol: a review of its pharmacological activities and anticancer properties. Cancer Cell International, 15:100. [Link]

-

Shinde, N.N., et al. (2025). Targeting the hallmarks of cancer: A literature review on the multi-modal anticancer properties of xanthorrhizol. World Journal of Advanced Research and Reviews, 26(03), 742-750. [Link]

-

Cheah, Y.H., et al. (2008). Antiproliferative Property and Apoptotic Effect of Xanthorrhizol on MDA-MB-231 Breast Cancer Cells. Anticancer Research, 28(6A):3677-89. [Link]

-

Oon, S.F., et al. (2015). Xanthorrhizol: a review of its pharmacological activities and anticancer properties. PubMed Central, 15:100. [Link]

-

Kim, J.Y., et al. (2005). Xanthorrhizol, a natural sesquiterpenoid from Curcuma xanthorrhiza, has an anti-metastatic potential in experimental mouse lung metastasis model. Biochemical and Biophysical Research Communications, 326(1), 210-7. [Link]

-

Cheah, Y.H., et al. (2006). Xanthorrhizol Exhibits Antiproliferative Activity on MCF-7 Breast Cancer Cells via Apoptosis Induction. Anticancer Research, 26(6B):4527-34. [Link]

-

Kim, J.Y., et al. (2005). Xanthorrhizol, a natural sesquiterpenoid from Curcuma xanthorrhiza, has an anti-metastatic potential in experimental mouse lung metastasis model. ScienceDirect. [Link]

-

Kang, Y.J., et al. (2009). Xanthorrhizol, a natural sesquiterpenoid, induces apoptosis and growth arrest in HCT116 human colon cancer cells. Journal of Pharmacological Sciences, 111(3), 276-84. [Link]

-

Handayani, T., et al. (2005). Xanthorrhizol induces apoptosis via the up-regulation of bax and p53 in HeLa cells. Anticancer Research, 25(3B):2221-7. [Link]

-

Kang, Y.J., et al. (2009). Xanthorrhizol, a Natural Sesquiterpenoid, Induces Apoptosis and Growth Arrest in HCT116 Human Colon Cancer Cells. J-Stage. [Link]

-

Oon, S.F., et al. (2015). Xanthorrhizol: a review of its pharmacological activities and anticancer properties. ResearchGate. [Link]

-

Al-Amin, M., et al. (2021). (R)-(−)-Xanthorrhizol Inhibits the Migration and Invasion of Triple-Negative Breast Cancer Cells by Suppressing Matrix Metalloproteinases via the NF-κB Signaling Pathway. Planta Medica, 87(10/11), 845-854. [Link]

-

Kim, J.Y., et al. (2005). Xanthorrhizol, a natural sesquiterpenoid from Curcuma xanthorrhiza, has an anti-metastatic potential in experimental mouse lung metastasis model. PubMed. [Link]

-

Cheah, Y.H., et al. (2008). Antiproliferative property and apoptotic effect of xanthorrhizol on MDA-MB-231 breast cancer cells. CABI Digital Library. [Link]

-

Wijaya, H., et al. (2023). Curcuma xanthorrhiza Rhizome Extract Induces Apoptosis in HONE-1 Nasopharyngeal Cancer Cells Through Bid. The Indonesian Biomedical Journal. [Link]

-

Cheah, Y.H., et al. (2009). Combined xanthorrhizol-curcumin exhibits synergistic growth inhibitory activity via apoptosis induction in human breast cancer cells MDA-MB-231. Cancer Cell International, 9:1. [Link]

-

Cheah, Y.H., et al. (2009). Combined xanthorrhizol-curcumin exhibits synergistic growth inhibitory activity via apoptosis induction in human breast cancer cells MDA-MB-231. ResearchGate. [Link]

-

Kim, T.G., et al. (2024). Anti-proliferative Efficacy of Xanthorrhizol on Cancer Cells via Activation of hTAS2R38 among 25 Human Bitter Taste Receptors. KoreaScience. [Link]

-

Lee, S.K., et al. (2005). Anti-metastatic and anti-proliferative effects of xanthorrhizol, a natural sesquiterpenoid from Curcuma xanthorrhiza. AACR Journals. [Link]

-

Park, S., et al. (2020). Synergistic Impact of Xanthorrhizol and d-δ-Tocotrienol on the Proliferation of Murine B16 Melanoma Cells and Human DU145 Prostate Carcinoma Cells. Taylor & Francis Online. [Link]

-

Various Authors. Curcuma xanthorrhiza – Knowledge and References. Taylor & Francis Online. [Link]

-

Shinde, N.N., et al. (2025). Targeting the hallmarks of cancer: A literature review on the multi-modal anticancer properties of xanthorrhizol. R Discovery. [Link]

-

Various Authors. Chemical structure of xanthorrhizol. ResearchGate. [Link]

-

Muchtaridi, M., et al. (2018). Cytotoxicity studies of xanthorrhizol and its mechanism using molecular docking simulation and pharmacophore modelling. CABI Digital Library. [Link]

-

Various Authors. combined xanthorrhizol-curcumin exhibits: Topics by Science.gov. Science.gov. [Link]

-

Syafnir, L., et al. (2012). Cytotoxic Activity of Xanthorrhizol From Curcuma Xanthorrhiza Roxb.'s Volatile Oil Toward Ymb-l Breast Cancer Cell. Neliti. [Link]

-

Hermawati, E., et al. (2022). Potential of Curcuma xanthorrhiza ethanol extract in inhibiting the growth of T47D breast cancer cell line: In vitro and bioinformatic approach. Academia.edu. [Link]

-

Hermawati, E., et al. (2022). Potential of Curcuma xanthorrhiza ethanol extract in inhibiting the growth of T47D breast cancer cell line: In vitro and bioinfo. Bioscience Research. [Link]

Sources

- 1. Xanthorrhizol: a review of its pharmacological activities and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the hallmarks of cancer: A literature review on the multi-modal anticancer properties of xanthorrhizol [journalwjarr.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Xanthorrhizol: a review of its pharmacological activities and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Combined xanthorrhizol-curcumin exhibits synergistic growth inhibitory activity via apoptosis induction in human breast cancer cells MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Xanthorrhizol, a natural sesquiterpenoid, induces apoptosis and growth arrest in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Xanthorrhizol exhibits antiproliferative activity on MCF-7 breast cancer cells via apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ar.iiarjournals.org [ar.iiarjournals.org]

- 12. Xanthorrhizol induces apoptosis via the up-regulation of bax and p53 in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Xanthorrhizol, a Natural Sesquiterpenoid, Induces Apoptosis and Growth Arrest in HCT116 Human Colon Cancer Cells [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. Xanthorrhizol, a natural sesquiterpenoid from Curcuma xanthorrhiza, has an anti-metastatic potential in experimental mouse lung metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lifekey.com.au [lifekey.com.au]

- 17. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. neliti.com [neliti.com]

- 20. Anti-proliferative Efficacy of Xanthorrhizol on Cancer Cells via Activation of hTAS2R38 among 25 Human Bitter Taste Receptors -Journal of the Korean Society of Food Culture | Korea Science [koreascience.kr]

2-Methyl-5-(6-methylhept-5-en-2-yl)phenol chemical structure properties

An In-Depth Technical Guide to 2-Methyl-5-(6-methylhept-5-en-2-yl)phenol (Xanthorrhizol): Properties, Analysis, and Biological Significance

Introduction

2-Methyl-5-(6-methylhept-5-en-2-yl)phenol, more commonly known by its trivial name Xanthorrhizol, is a naturally occurring monocyclic sesquiterpenoid phenol.[1][2] This compound is a principal bioactive constituent isolated from the rhizomes of several plants in the Curcuma genus, most notably Java turmeric (Curcuma xanthorrhiza) and Curcuma aromatica.[1][3] Structurally, it is characterized by a p-cresol (2-methylphenol) core functionalized with a dimethylhexenyl side chain. This unique combination of a phenolic moiety and a lipophilic sesquiterpenoid tail underpins its diverse and potent pharmacological activities.

For decades, traditional medicine in Southeast Asia has utilized Curcuma xanthorrhiza to treat inflammatory conditions and other ailments.[1] Modern scientific investigation has validated this ethnobotanical use, attributing much of the therapeutic potential to Xanthorrhizol. Its demonstrated anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties have positioned it as a molecule of significant interest for drug development and biomedical research.[1][4]

This guide provides a comprehensive technical overview of Xanthorrhizol, synthesizing data on its chemical and physical properties, spectroscopic profile, methods for its isolation and synthesis, and a detailed exploration of its biological activities and underlying mechanisms. The content is tailored for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this promising natural product.

Part 1: Molecular Profile and Physicochemical Properties

The foundation of understanding Xanthorrhizol's function lies in its distinct molecular architecture and resulting physicochemical characteristics. The phenolic hydroxyl group provides a site for hydrogen bonding and antioxidant activity, while the long aliphatic chain imparts significant hydrophobicity, influencing its membrane permeability and interaction with lipophilic biological targets.

Table 1: Chemical Identifiers for 2-Methyl-5-(6-methylhept-5-en-2-yl)phenol

| Identifier | Value |

|---|---|

| IUPAC Name | 2-methyl-5-(6-methylhept-5-en-2-yl)phenol[3] |

| Common Name | Xanthorrhizol[5] |

| CAS Number | 30199-26-9[4] |

| Molecular Formula | C₁₅H₂₂O[3] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(C)CCC=C(C)C)O[3] |

| InChIKey | FKWGCEDRLNNZOZ-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Data for 2-Methyl-5-(6-methylhept-5-en-2-yl)phenol

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 218.33 g/mol | [3] |

| Appearance | Colorless to light yellow oil | [2] |

| Boiling Point | 326.0 - 327.0 °C (at 760 mm Hg) | [3] |

| LogP (Experimental) | 5.480 | [3] |

| XLogP3 (Predicted) | 5.1 | [3] |

| Solubility | Soluble in DMSO, Ethanol; Slightly soluble in water |[4][6] |

Part 2: Spectroscopic and Analytical Characterization

Unambiguous identification of Xanthorrhizol requires a multi-technique analytical approach. Its structure yields a characteristic fingerprint across various spectroscopic methods.

Mass Spectrometry (MS)

In mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), Xanthorrhizol is readily observed as protonated or sodiated adducts. The exact mass measurement provides high-confidence molecular formula confirmation. Fragmentation patterns in MS/MS analysis are predictable; common pathways include dehydration of the hydroxyl group and α-cleavage at the bond between the aromatic ring and the aliphatic side chain, a typical fragmentation for alkylphenols.[7]

Table 3: Predicted ESI-MS Adducts and Collision Cross Sections (CCS) for Xanthorrhizol

| Adduct | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 219.17435 | 153.1 |

| [M+Na]⁺ | 241.15629 | 159.4 |

| [M-H]⁻ | 217.15979 | 155.2 |

| [M+NH₄]⁺ | 236.20089 | 171.5 |

Data sourced from PubChem predictions.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for detailed structural elucidation.

-

¹H NMR: The spectrum will feature distinct signals for the three aromatic protons, a singlet for the phenolic -OH (which is exchangeable with D₂O), and complex multiplets for the aliphatic side chain. Key signals include a vinyl proton from the C=C double bond and singlets for the three methyl groups in unique chemical environments.

-

¹³C NMR: The spectrum will show 15 distinct carbon signals. The carbon bearing the hydroxyl group (C-O) is shifted significantly downfield (typically ~155 ppm) due to the oxygen's deshielding effect.[7] Aromatic carbons appear in the 125-150 ppm range, while the two sp² carbons of the double bond and the aliphatic carbons will appear upfield.

Infrared (IR) Spectroscopy

The IR spectrum of Xanthorrhizol is dominated by features characteristic of its phenol and alkene functional groups.

Table 4: Characteristic IR Absorption Bands for Xanthorrhizol

| Wavenumber (cm⁻¹) | Bond | Functional Group | Description |

|---|---|---|---|

| 3500–3200 | O–H stretch | Phenol | Strong, broad absorption due to hydrogen bonding[7][9] |

| 3100–3000 | C–H stretch | Aromatics, Alkenes | Medium absorption for sp² C-H bonds[9] |

| 3000–2850 | C–H stretch | Alkanes | Medium absorption for sp³ C-H bonds[9] |

| ~1680–1640 | C=C stretch | Alkene | Medium to weak absorption[9] |

| ~1600, ~1500 | C–C stretch | Aromatic Ring | Two characteristic medium absorptions[9] |

| ~1320–1000 | C–O stretch | Phenol | Strong absorption[9] |

Analytical Workflow for Identification

A robust workflow for the isolation and confirmation of Xanthorrhizol from a plant matrix combines chromatography and spectroscopy. This ensures both purity and correct structural assignment.

Caption: Analytical workflow for Xanthorrhizol identification.

Part 3: Synthesis and Isolation

Protocol 1: Isolation from Natural Sources

Xanthorrhizol is most commonly obtained by extraction from the rhizomes of Curcuma xanthorrhiza. The choice of solvent is critical; nonpolar solvents like hexane favor the extraction of lipophilic compounds like Xanthorrhizol, while more polar solvents like ethanol will co-extract a wider range of metabolites.

Step-by-Step Methodology:

-

Preparation: Obtain dried, powdered rhizomes of Curcuma xanthorrhiza.

-

Extraction: Macerate the powder in n-hexane (e.g., 1:10 w/v) at room temperature with continuous stirring for 24-48 hours. This step is repeated 2-3 times to ensure exhaustive extraction.

-

Concentration: Combine the hexane extracts and concentrate them under reduced pressure using a rotary evaporator to yield a viscous, oily crude extract.

-

Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Prepare the column using a slurry of silica gel in a nonpolar solvent (e.g., hexane).

-

Load the crude extract onto the column.

-

Elute the column with a gradient of increasing polarity, typically starting with 100% hexane and gradually introducing ethyl acetate (e.g., Hexane:Ethyl Acetate 98:2 to 90:10).

-

-

Fraction Collection & Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions containing the pure compound (as determined by a single spot on TLC and comparison with a standard).

-

Final Concentration: Evaporate the solvent from the combined pure fractions to obtain Xanthorrhizol as a light yellow oil.

Proposed Synthetic Pathway

While isolation is common, total synthesis provides an alternative route and allows for the creation of novel analogs. A logical retrosynthetic approach would involve a Grignard reaction between a protected cresol derivative and a suitable ketone.

Caption: Proposed synthetic route to Xanthorrhizol.

Synthetic Rationale: This pathway is chosen for its reliability and use of standard organometallic transformations.[10]

-

Protection: The acidic phenolic proton of 4-bromo-2-methylphenol must be protected (e.g., as a methoxymethyl ether) to prevent it from quenching the Grignard reagent.

-

Grignard Formation: The protected aryl bromide is converted to the corresponding Grignard reagent using magnesium metal in an anhydrous ether solvent like THF.

-

Carbon-Carbon Bond Formation: The key step involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of 6-methylhept-5-en-2-one.[11]

-

Deprotection and Dehydration: A single acidic workup step can simultaneously remove the protecting group and dehydrate the resulting tertiary alcohol to form the final product, though this step may require careful optimization to avoid unwanted side reactions.

Part 4: Biological Activity and Mechanistic Insights

The therapeutic potential of Xanthorrhizol stems from its ability to modulate key cellular signaling pathways involved in inflammation and carcinogenesis.

Anti-inflammatory Activity

Xanthorrhizol is a potent inhibitor of inflammatory mediators. It effectively suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes that produce pro-inflammatory molecules.[1][4] The mechanism involves the inhibition of upstream signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. By preventing the activation of NF-κB, Xanthorrhizol blocks the transcription of genes for COX-2, iNOS, and pro-inflammatory cytokines like TNF-α and various interleukins.[4][12]

Anticancer Properties

Xanthorrhizol has demonstrated significant anticancer activity, particularly against colon cancer cells. It induces apoptosis (programmed cell death) and causes cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[4] For instance, in HCT116 human colon cancer cells, it was shown to have an IC₅₀ value of 54.8 μM.[4] Furthermore, it exhibits anti-metastatic potential, suggesting it can interfere with the spread of cancer cells to other parts of the body.[4]

Caption: Inhibition of the NF-κB pathway by Xanthorrhizol.

Structure-Activity Relationship (SAR)

The biological function of Xanthorrhizol is intrinsically linked to its chemical structure. SAR studies have revealed two critical features:

-

The Phenolic Hydroxyl Group: Modification of the -OH group, for instance by converting it into an ether or an ester, generally leads to a significant reduction in anti-inflammatory potency. This highlights the crucial role of this group, likely as a hydrogen bond donor or as a radical scavenger in its antioxidant capacity.[1]

-

The Aliphatic Side Chain: The flexibility and hydrophobicity of the 6-methylhept-5-en-2-yl tail are vital. Introducing rigidity or increasing the polarity of this chain diminishes its biological activity, suggesting that this lipophilic tail is essential for membrane interaction or binding within a hydrophobic pocket of its target proteins.[1]

Part 5: Safety and Handling

As a phenol derivative, Xanthorrhizol must be handled with appropriate caution, following safety protocols established for this class of compounds. Phenols can be toxic and corrosive, with the ability to be absorbed through the skin.[13][14]

Recommended Safety Protocols:

-

Engineering Controls: Always handle Xanthorrhizol, especially in concentrated form or as a powder, within a certified chemical fume hood to avoid inhalation of vapors or aerosols.[13]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves. Neoprene is recommended for phenols. If using nitrile gloves, double-gloving is advised, and gloves should be changed frequently as phenol can penetrate nitrile material within minutes.[13]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Lab Coat: A standard laboratory coat should be worn to protect street clothing.

-

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases.[13] The container should be tightly sealed.

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[13][15]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][15]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]

-

Conclusion

2-Methyl-5-(6-methylhept-5-en-2-yl)phenol (Xanthorrhizol) is a compelling natural product with a well-defined chemical structure and a remarkable range of biological activities. Its efficacy as an anti-inflammatory and anticancer agent is supported by significant mechanistic evidence, primarily centered on the modulation of critical signaling pathways like NF-κB. The structure-activity relationship underscores the elegant synergy between its phenolic head and lipophilic tail. With a solid foundation of analytical methods for its identification and established protocols for its isolation, Xanthorrhizol stands as a high-value lead compound for further investigation and development in the pharmaceutical and nutraceutical industries. Continued research into its specific molecular targets and clinical efficacy will be crucial in fully realizing its therapeutic potential.

References

-

PubChem. (n.d.). 2-Methyl-5-(6-methylhept-5-en-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of xanthorrhizol. Retrieved from [Link]

-

Priyadarsini, K. I. (2014). Chemical and structural features influencing the biological activity of curcumin. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). Xanthorrhizol. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2020). Curcumin's Structure and Biological Properties. Encyclopedia. Retrieved from [Link]

-

PubChem. (n.d.). Curcuphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 5-Methyl-2-(6-methylhept-5-en-2-yl)phenol. NIST Chemistry WebBook. Retrieved from [Link]

-

Synerzine. (2018). Phenol, 2-methyl-5-(1-methylethyl)- Safety Data Sheet. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 2-methyl- (CAS 95-48-7). Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methyl-5-(6-methylhept-5-en-2-yl)phenol. Université du Luxembourg. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-2-(6-methylhept-5-en-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

ILO and WHO. (2021). ICSC 0070 - PHENOL. Retrieved from [Link]

-

PubChem. (n.d.). Curcumin. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). US9187406, Curcumin. National Center for Biotechnology Information. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2021). Study of Spectral and NLO Properties of 2-methyl-5-(Propan-2-yl) Phenolby DFT. Retrieved from [Link]

-

Environmental Health and Safety, Princeton University. (n.d.). Phenol | EHS Fact Sheet. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Department of Chemistry. Retrieved from [Link]

-

MDPI. (2020). Changes in the Content of Phenolic Compounds and Biological Activity in Traditional Mexican Herbal Infusions with Different Drying Methods. Retrieved from [Link]

-

PlantaeDB. (2025). 5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]phenol. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Separation of Polyphenols by Comprehensive 2D-LC and Molecular Formula Determination by Coupling to Accurate Mass Measurement. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Eastern Illinois University. (2001). The Synthesis of 2-Indenylphenols: Potential Ligands For Transition Metals. Retrieved from [Link]

-

MDPI. (2020). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 5: Phenols and Phenolates. Thieme. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-5-(6-methylhept-5-en-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 6-Methyl-hept-5-en-2-one (FDB004925). Retrieved from [Link]

-

ResearchGate. (n.d.). Quantification results of 6-methylhept-5-en-2-one (6MHO), geranyl acetone.... Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. XANTHORRHIZOL | 30199-26-9 [chemicalbook.com]

- 3. 2-Methyl-5-(6-methylhept-5-en-2-yl)phenol | C15H22O | CID 520468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Xanthorrhizol | C15H22O | CID 93135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Xanthorrhizol | Antibacterial | TargetMol [targetmol.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. PubChemLite - 2-methyl-5-(6-methylhept-5-en-2-yl)phenol (C15H22O) [pubchemlite.lcsb.uni.lu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. thekeep.eiu.edu [thekeep.eiu.edu]

- 11. Showing Compound 6-Methyl-hept-5-en-2-one (FDB004925) - FooDB [foodb.ca]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. ehs.okstate.edu [ehs.okstate.edu]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. ICSC 0070 - PHENOL [chemicalsafety.ilo.org]

Phytochemical & Pharmacological Master File: Java Turmeric (Curcuma xanthorrhiza) Essential Oil

[1][2]

Executive Summary

This technical guide analyzes the bioactive profile and pharmacological mechanisms of Curcuma xanthorrhiza Roxb. (Java turmeric) essential oil.[1][2][3][4][5][6][7] Unlike Curcuma longa (common turmeric), which is valued for non-volatile curcuminoids, the therapeutic potency of C. xanthorrhiza resides significantly in its volatile fraction, specifically the bisabolane-type sesquiterpenoid xanthorrhizol . This document provides a validated framework for the extraction, characterization, and mechanistic application of these compounds in antimicrobial, anti-inflammatory, and oncological research.

Chemical Architecture & Standardization

The efficacy of C. xanthorrhiza oil is strictly dose-dependent on its xanthorrhizol content. Variability in rhizome source and extraction method can alter the phytochemical profile.[2]

Key Constituent Profile

The following table summarizes the critical markers required for standardization.

| Compound Class | Primary Constituent | Approx.[4][8][9] Composition (%) | Pharmacological Role |

| Sesquiterpene Phenol | Xanthorrhizol | 30.0 – 45.0% | Major bioactive; antimicrobial, anti-inflammatory, apoptotic inducer. |

| Sesquiterpene Hydrocarbon | ar-Curcumene | 15.0 – 20.0% | Synergistic antimicrobial activity; anti-insecticidal. |

| Sesquiterpene Hydrocarbon | 10.0 – 15.0% | Anti-inflammatory support. | |

| Monoterpene Ketone | Camphor | 1.0 – 5.0% | Mild analgesic and counter-irritant. |

| Sesquiterpene Ketone | Germacrone | 1.0 – 5.0% | Anti-proliferative activity. |

Extraction & Analysis Workflow

To ensure reproducibility, researchers must control the extraction parameters. The following workflow outlines a standardized Hydrodistillation (HD) protocol coupled with GC-MS validation.

Figure 1: Standardized extraction and quality control workflow for Curcuma xanthorrhiza essential oil.

Pharmacodynamics: Mechanisms of Action

Anti-Inflammatory Signaling (NF- B Pathway)

Xanthorrhizol exerts potent anti-inflammatory effects by intercepting the Nuclear Factor-kappa B (NF-

Figure 2: Mechanistic inhibition of the NF-

Antimicrobial & Biofilm Inhibition

C. xanthorrhiza oil demonstrates exceptional efficacy against Candida albicans and cariogenic bacteria like Streptococcus mutans.

-

Mechanism: Xanthorrhizol is lipophilic; it integrates into the microbial cell membrane, causing depolarization and leakage of intracellular potassium ions (

). -

Biofilm: It downregulates the expression of glucosyltransferase enzymes (Gtfs), disrupting the synthesis of water-insoluble glucans required for biofilm adherence.

Oncology: Apoptosis Induction

In breast (MCF-7) and cervical (HeLa) cancer lines, xanthorrhizol triggers the intrinsic mitochondrial apoptotic pathway.

-

Key Events:

-

Upregulation of tumor suppressor p53 .

-

Downregulation of anti-apoptotic Bcl-2 .[9]

-

Activation of Caspase-3 and Caspase-9 .

-

Cleavage of PARP , leading to DNA fragmentation and cell death.

-

Validated Experimental Protocols

Protocol: MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against C. albicans.

-

Preparation: Emulsify C. xanthorrhiza oil in 10% DMSO or Tween 80 to enhance solubility.

-

Inoculum: Adjust yeast suspension to

CFU/mL (0.5 McFarland standard). -

Dilution: In a 96-well plate, perform serial two-fold dilutions of the oil (range: 0.5

g/mL to 1000 -

Controls (Critical for Validity):

-

Positive Control: Amphotericin B (standard antifungal).

-

Solvent Control: Broth + DMSO/Tween (to rule out solvent toxicity).

-

Sterility Control: Broth only.

-

-

Incubation: 37°C for 24–48 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity . Confirm by plating 10

L on agar (MBC determination).

Protocol: MTT Cytotoxicity Assay

Objective: Assess antiproliferative activity on cancer cell lines.[9]

-

Seeding: Plate cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Treat with varying concentrations of xanthorrhizol (1–100

M). Include a vehicle control (0.1% DMSO max). -

Incubation: 48 hours at 37°C, 5%

. -

Assay: Add MTT reagent (0.5 mg/mL). Incubate 4h until purple formazan crystals form.

-

Solubilization: Dissolve crystals in DMSO.

-

Quantification: Measure absorbance at 570 nm. Calculate

using non-linear regression analysis.

References

-

Oon, S. F., et al. (2015). Xanthorrhizol: A review of its pharmacological activities and anticancer properties. Cancer Cell International. [Link]

-

Rukayadi, Y., & Hwang, J. K. (2006). In vitro activity of xanthorrhizol against Streptococcus mutans biofilms. Letters in Applied Microbiology. [Link]

-

Cheah, Y. H., et al. (2009). Xanthorrhizol exhibits antiproliferative activity on MCF-7 breast cancer cells via apoptosis induction.[9] Anticancer Research. [Link]

-

Jantan, I., et al. (2012). Correlation between chemical composition of Curcuma domestica and Curcuma xanthorrhiza and their antioxidant effect. Molecules. [Link][10]

-

Kim, M. B., et al. (2014). Anti-inflammatory effect of xanthorrhizol on lipopolysaccharide-stimulated RAW 264.7 macrophages.[11] Journal of Medicinal Food. [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 5. tandfonline.com [tandfonline.com]

- 6. saspublishers.com [saspublishers.com]

- 7. mdpi.com [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Xanthorrhizol exhibits antiproliferative activity on MCF-7 breast cancer cells via apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Correlation between Chemical Composition of Curcuma domestica and Curcuma xanthorrhiza and Their Antioxidant Effect on Human Low-Density Lipoprotein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory Effects of Curcuma xanthorrhiza Supercritical Extract and Xanthorrhizol on LPS-Induced Inflammation in HGF-1 Cells and RANKL-Induced Osteoclastogenesis in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of Xanthorrhizol in Inflammatory Pathways

Content Type: Technical Whitepaper Audience: Researchers, Drug Development Professionals, and Application Scientists

Executive Summary

Xanthorrhizol (XNT), a bisabolane-type sesquiterpenoid isolated from Curcuma xanthorrhiza (Java turmeric), has emerged as a potent anti-inflammatory agent with a distinct multi-target mechanism.[1][2][3][4] Unlike single-target non-steroidal anti-inflammatory drugs (NSAIDs), XNT exerts its efficacy by simultaneously modulating upstream kinase signaling cascades and downstream transcriptional regulators.

This technical guide delineates the specific molecular targets of XNT, focusing on the NF-κB , MAPK , and Nrf2 signaling axes. It provides a validated experimental framework for verifying these targets in preclinical models, supporting the development of XNT as a therapeutic candidate for chronic inflammatory diseases and cancer chemoprevention.

Chemical & Pharmacological Profile

-

IUPAC Name: 2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]phenol[5]

-

Lipophilicity: High (facilitates cell membrane permeation and blood-brain barrier crossing).

-

Key Pharmacophore: The phenolic hydroxyl group is critical for its antioxidant capacity and protein interaction.

Core Molecular Targets

XNT does not act through a single receptor interaction but rather acts as a pleiotropic modulator of inflammatory signal transduction.

The NF-κB Signaling Hub (Primary Target)

The Nuclear Factor-kappa B (NF-κB) pathway is the central regulator of pro-inflammatory gene expression. XNT intervenes at a critical upstream checkpoint:

-

Target: IκBα Kinase (IKK) Complex (indirect modulation).

-

Mechanism: XNT inhibits the phosphorylation and subsequent degradation of IκBα (Inhibitor of κB).

-

Outcome: By stabilizing IκBα, XNT prevents the liberation of the p65/p50 NF-κB heterodimer. This blocks the nuclear translocation of p65, effectively silencing the transcription of COX-2, iNOS, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

The MAPK Phosphorylation Cascade (Upstream Regulator)

Mitogen-Activated Protein Kinases (MAPKs) are upstream drivers of NF-κB and AP-1. XNT demonstrates broad-spectrum inhibitory activity against the three major MAPK subfamilies:

-

ERK1/2 (Extracellular Signal-Regulated Kinase): XNT suppresses phosphorylation, reducing cell proliferation and differentiation signaling.

-

p38 MAPK: XNT inhibits p38 activation, which is crucial for cytokine biosynthesis.

-

JNK (c-Jun N-terminal Kinase): XNT blocks JNK phosphorylation, mitigating stress-induced apoptotic and inflammatory signaling.

The Nrf2-HO-1 Axis (Oxidative Counter-Balance)

Beyond suppression, XNT actively upregulates cytoprotective mechanisms:

-

Target: Keap1-Nrf2 Complex .

-

Mechanism: XNT induces the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2).

-

Outcome: Upregulation of Phase II antioxidant enzymes, specifically Heme Oxygenase-1 (HO-1) and Glutathione Peroxidase (GPx) , which neutralize reactive oxygen species (ROS) that perpetuate the inflammatory cycle.[4]

Mechanistic Pathway Visualization

The following diagram illustrates the dual-action mechanism of XNT: suppressing pro-inflammatory drivers (NF-κB, MAPK) while activating anti-inflammatory defense (Nrf2).

Caption: XNT inhibits the NF-κB and MAPK inflammatory cascades while simultaneously activating the Nrf2 antioxidant pathway.

Experimental Validation Framework

To validate XNT activity in a research setting, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.

Protocol: Western Blotting for Phospho-Kinase Profiling

Objective: To quantify the inhibition of MAPK and NF-κB activation. Model: RAW 264.7 Macrophages induced with Lipopolysaccharide (LPS).[4][7][8]

Step-by-Step Methodology:

-

Seeding: Plate RAW 264.7 cells at

cells/well in 6-well plates. Incubate for 24h. -

Pre-treatment: Treat cells with XNT (5, 10, 20 µM) for 1 hour.

-

Control 1 (Negative): Vehicle only (0.1% DMSO).

-

Control 2 (Positive): Dexamethasone (1 µM) or standard MAPK inhibitor.

-

-

Induction: Add LPS (1 µg/mL) and incubate for:

-

15-30 mins: For detecting phosphorylated MAPK (p-ERK, p-JNK, p-p38) and p-IκBα.

-

18-24 hours: For detecting COX-2 and iNOS protein expression.

-

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (Critical for preserving phosphorylation states).

-

Quantification: Normalize protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Resolve 30 µg protein on 10% SDS-PAGE; transfer to PVDF membrane.

-

Immunoblotting:

-

Block with 5% BSA (preferred over milk for phospho-antibodies).

-

Incubate with primary antibodies (1:1000) overnight at 4°C.

-

-

Detection: Use ECL chemiluminescence.

-

Validation Criteria: LPS-only wells must show strong bands for phospho-proteins. XNT-treated wells should show dose-dependent attenuation of these bands.

Protocol: NF-κB Luciferase Reporter Assay

Objective: To confirm functional transcriptional suppression.

Step-by-Step Methodology:

-

Transfection: Transfect cells (e.g., HEK293 or RAW 264.7) with an NF-κB-Luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization).

-

Treatment: After 24h, pre-treat with XNT (various concentrations) for 1h, then stimulate with LPS or TNF-α (10 ng/mL).

-

Incubation: Incubate for 6–12 hours.

-

Measurement: Lyse cells and measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.

-

Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla.

-

Validation Criteria: XNT must significantly reduce RLU compared to the stimulated control in a dose-dependent manner.

Experimental Workflow Diagram

Caption: Workflow for differentiating immediate phosphorylation events from downstream protein expression.

Quantitative Efficacy Profile

The following table summarizes key quantitative data regarding XNT's inhibitory potency in standard inflammatory models.

| Molecular Target / Marker | Assay Type | Effective Concentration / IC50 | Observed Effect |

| NO Production | Griess Assay | IC50 ≈ 6.0 - 12.0 µM | Significant suppression of Nitric Oxide via iNOS downregulation. |

| PGE2 Production | ELISA | Dose-dependent (5-20 µM) | Inhibition of COX-2 enzymatic activity and expression. |

| NF-κB Translocation | Immunofluorescence | 10 - 20 µM | Blockade of p65 nuclear entry; retention in cytoplasm. |

| TNF-α / IL-6 Secretion | ELISA | 10 - 20 µM | >50% reduction in cytokine secretion in LPS-stimulated macrophages. |

| ROS Generation | DCFDA Staining | 5 - 10 µM | Reduction in intracellular ROS; upregulation of HO-1. |

Note: Values are approximate ranges derived from RAW 264.7 and microglial cell models cited in the literature.

References

-

Xanthorrhizol inhibits 12-O-tetradecanoylphorbol-13-acetate-induced acute inflammation and two-stage mouse skin carcinogenesis by blocking the expression of ornithine decarboxylase, cyclooxygenase-2 and inducible nitric oxide synthase through mitogen-activated protein kinases and/or the nuclear factor-kappa B. Source:[2][6][9][10] Carcinogenesis (Oxford Academic) URL:[Link]

-

Xanthorrhizol: a review of its pharmacological activities and anticancer properties. Source: Cancer Cell International (BioMed Central) URL:[Link]

-

Antioxidant and antiinflammatory activities of xanthorrhizol in hippocampal neurons and primary cultured microglia. Source: Journal of Neuroscience Research (PubMed) URL:[Link]

-

Anti-oxidative and anti-inflammatory effects of Xanthorrhizol on aeroallergens-induced biological responses in vitro and ex vivo. Source: European Respiratory Journal URL:[8][Link][8][11]

-

In Vitro Replication Inhibitory Activity of Xanthorrhizol against Severe Acute Respiratory Syndrome Coronavirus 2. (Highligting anti-inflammatory cytokine modulation). Source: MDPI (Medical Sciences) URL:[Link]

Sources

- 1. In Vitro Replication Inhibitory Activity of Xanthorrhizol against Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 5. scholar.ui.ac.id [scholar.ui.ac.id]

- 6. Xanthorrhizol: a review of its pharmacological activities and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. Xanthorrhizol inhibits 12-O-tetradecanoylphorbol-13-acetate-induced acute inflammation and two-stage mouse skin carcinogenesis by blocking the expression of ornithine decarboxylase, cyclooxygenase-2 and inducible nitric oxide synthase through mitogen-activated protein kinases and/or the nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. japsonline.com [japsonline.com]

The Evolving Landscape of Bioactivity: A Technical Guide to the Structure-Activity Relationship of Xanthorrhizol Analogs

Introduction: Xanthorrhizol - A Promising Scaffold from Nature

Xanthorrhizol, a bisabolane-type sesquiterpenoid predominantly isolated from the rhizomes of Curcuma xanthorrhiza, has emerged as a molecule of significant interest in drug discovery.[1][2] Traditionally used in Southeast Asian medicine, modern pharmacological studies have validated its diverse therapeutic potential, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The inherent bioactivity of xanthorrhizol, coupled with its synthetically tractable structure, makes it an ideal scaffold for the development of novel therapeutic agents. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of xanthorrhizol analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the chemical modifications that enhance or diminish its biological effects, the underlying mechanisms of action, and detailed protocols for evaluating these properties.

I. The Core Moiety: Understanding Xanthorrhizol's Intrinsic Properties

Xanthorrhizol's chemical architecture, characterized by a phenolic ring and a chiral terpene side chain, is the foundation of its biological activity. The phenolic hydroxyl group is a critical determinant of its antioxidant and anti-inflammatory prowess.[4] This functional group can donate a hydrogen atom to scavenge free radicals, a key mechanism in mitigating oxidative stress.[4] Furthermore, the lipophilic nature of the terpene side chain facilitates its interaction with cellular membranes and intracellular targets.

II. Structure-Activity Relationship (SAR) Analysis of Xanthorrhizol Analogs

The systematic modification of the xanthorrhizol scaffold has yielded a wealth of SAR data, providing a roadmap for the rational design of more potent and selective analogs.

A. Anticancer Activity: Targeting Cell Viability and Apoptosis

Xanthorrhizol has demonstrated cytotoxic effects against various cancer cell lines.[1] The primary strategies for enhancing its anticancer potential have focused on modifications to the aromatic ring and the phenolic hydroxyl group.

A key finding is that the introduction of a nitro group onto the aromatic ring can significantly enhance pro-apoptotic activity. Specifically, nitration at the ortho or para position to the hydroxyl group has been shown to increase the inhibitory activity against caspase-7, a key executioner enzyme in the apoptotic cascade.[5][6]

| Analog | Modification | Biological Activity | Key Findings | Reference |

| Xanthorrhizol | - | Baseline anticancer activity | Exhibits cytotoxicity against various cancer cell lines. | [1] |

| (R)-6-methyl-3-(6-methylhept-5-en-2-yl)-2-nitrophenol | Nitration at the ortho position | Enhanced caspase-7 inhibitory activity | The nitro group likely enhances the molecule's ability to interact with the active site of caspase-7. | [5][6] |

| (R)-2-methyl-5-(6-methylhept-5-en-2-yl)-4-nitrophenol | Nitration at the para position | Enhanced caspase-7 inhibitory activity | Demonstrates the importance of the nitro group's position on the aromatic ring for this specific activity. | [5][6] |

B. Anti-inflammatory Activity: Quenching the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases. Xanthorrhizol and its analogs have shown promise in mitigating inflammatory responses, primarily through the inhibition of nitric oxide (NO) production.[7] The Griess assay is a common and reliable method for quantifying nitrite, a stable and quantifiable breakdown product of NO.

The phenolic hydroxyl group is paramount for anti-inflammatory activity. Its acetylation or conversion to an ether derivative generally leads to a significant decrease in NO inhibitory potency, underscoring the importance of this group for interacting with inflammatory targets.[7] Conversely, modification of the terpene side chain has revealed that increased rigidity or polarity diminishes activity, suggesting that a flexible and hydrophobic side chain is optimal.

A particularly noteworthy finding is the dramatic enhancement of NO inhibitory activity upon oximation of xanthorrhizol. This modification has been shown to increase potency by approximately five-fold without a corresponding increase in cytotoxicity, making oxime analogs promising leads for further development.[7]

| Analog | Modification | Biological Activity (NO Inhibition) | Key Findings | Reference |

| Xanthorrhizol | - | Moderate NO inhibition | The phenolic hydroxyl group is crucial for activity. | [7] |

| Acetylated Xanthorrhizol | Acetylation of the phenolic -OH | Reduced NO inhibition | Masking the hydroxyl group diminishes activity. | [7] |

| Xanthorrhizol Ether Analogs | Conversion of the phenolic -OH to an ether | Reduced NO inhibition | Reinforces the importance of the free hydroxyl group. | [7] |

| Xanthorrhizol Oxime | Oximation of the ketone (if present) or other modifications | Significantly enhanced NO inhibition | The oxime functional group is a key pharmacophore for this activity. | [7] |

C. Antimicrobial Activity: A Broad Spectrum of Defense

Xanthorrhizol exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria and fungi.[8] The SAR in this context is less defined than for its anticancer and anti-inflammatory effects, but some general principles have emerged. The phenolic hydroxyl group and the overall lipophilicity of the molecule are believed to be important for disrupting microbial cell membranes. Modifications that alter these properties can impact the antimicrobial potency.

| Analog | Modification | Biological Activity | Key Findings | Reference |

| Xanthorrhizol | - | Broad-spectrum antimicrobial activity | The phenolic hydroxyl and lipophilic side chain are important. | [8] |

| Brominated Xanthorrhizol | Bromination of the aromatic ring | Modified antifungal activity | Halogenation can influence antimicrobial potency. | [9][10] |

| Dihydroxanthorrhizol | Reduction of the side chain double bond | Altered antifungal activity | Saturation of the side chain can affect bioactivity. | [9][10] |

III. Mechanistic Insights: Unraveling the Signaling Pathways

The biological effects of xanthorrhizol and its analogs are underpinned by their ability to modulate key intracellular signaling pathways.

A. Anti-inflammatory and Anticancer Pathways

A significant body of evidence points to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways as central to the anti-inflammatory and anticancer effects of xanthorrhizol.[4][11]

-

NF-κB Pathway: NF-κB is a master regulator of inflammation and cell survival. Xanthorrhizol has been shown to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[11][12]

-

MAPK Pathway: The MAPK cascade, which includes ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. Xanthorrhizol has been observed to modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.[4][11]

Caption: Simplified signaling pathways modulated by xanthorrhizol analogs.

IV. Experimental Protocols: A Practical Guide to Evaluation

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.

A. Synthesis of Xanthorrhizol Analogs

The synthesis of xanthorrhizol analogs typically starts from naturally isolated xanthorrhizol or commercially available precursors. Standard organic chemistry reactions are employed to modify the phenolic hydroxyl group, the aromatic ring, and the terpene side chain.

Example: Acetylation of Xanthorrhizol

-

Dissolve xanthorrhizol in a suitable solvent (e.g., pyridine).

-

Add acetic anhydride to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Perform an aqueous work-up to remove excess reagents.

-

Purify the resulting acetylated xanthorrhizol using column chromatography.

Caption: General workflow for the acetylation of xanthorrhizol.

B. Biological Assays

1. Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the xanthorrhizol analogs for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

2. Anti-inflammatory Screening: Griess Assay for Nitric Oxide Inhibition

The Griess assay measures nitrite levels in cell culture supernatants, which reflects the production of nitric oxide by cells.

-

Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

-

Compound and Stimulant Treatment: Pre-treat the cells with xanthorrhizol analogs for a short period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reagent Addition: Mix the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm. A standard curve using known concentrations of sodium nitrite is used for quantification.

3. Apoptosis Determination: Caspase-7 Activity Assay

This assay quantifies the activity of caspase-7, a key enzyme in the apoptotic pathway.

-

Cell Lysis: Treat cells with xanthorrhizol analogs to induce apoptosis, then lyse the cells to release their contents.

-

Substrate Addition: Add a specific caspase-7 substrate (e.g., a peptide conjugated to a fluorescent or luminescent reporter) to the cell lysate.

-

Incubation: Allow the caspase-7 in the lysate to cleave the substrate.

-

Signal Detection: Measure the resulting fluorescent or luminescent signal, which is proportional to the caspase-7 activity.

4. Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.

-

Serial Dilution: Prepare serial dilutions of the xanthorrhizol analogs in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the fungal suspension.

-

Incubation: Incubate the plate under appropriate conditions for fungal growth.

-

MIC Determination: The MIC is the lowest concentration of the analog that visibly inhibits fungal growth.

V. Conclusion and Future Directions

The structure-activity relationship studies of xanthorrhizol analogs have provided invaluable insights into the chemical features that govern their diverse biological activities. The phenolic hydroxyl group, the aromatic ring, and the terpene side chain all represent key handles for synthetic modification to enhance potency and selectivity. The elucidation of the roles of the NF-κB and MAPK pathways has further clarified their mechanisms of action.

Future research in this area should focus on:

-

Exploring a wider range of chemical modifications: The synthesis and evaluation of novel analogs with diverse functional groups and stereochemistries will continue to expand our understanding of the SAR.

-

Investigating additional biological targets: While the effects on key inflammatory and apoptotic pathways are well-documented, a broader screening approach may reveal novel molecular targets.

-

In vivo efficacy and pharmacokinetic studies: Promising analogs identified through in vitro screening must be evaluated in animal models to assess their efficacy, safety, and pharmacokinetic profiles.

The journey from a traditional medicinal compound to a rationally designed therapeutic agent is a testament to the power of medicinal chemistry and pharmacology. Xanthorrhizol and its analogs represent a compelling chapter in this ongoing narrative, with the potential to yield novel treatments for a range of human diseases.

References

- Purnamasari, Y., Hermawati, E., Mujahidin, D., Happyana, N., & Syah, Y. M. (2024). Xanthorrhizol derivatives and their biological properties as caspase-7 inhibitors. Natural Product Research, 39(6), 1582-1590.

- Camacho-Corona, M. R., Ramírez-Cisneros, M. Á., & Mata, R. (2001). New Bioactive Derivatives of Xanthorrhizol. Revista de la Sociedad Química de México, 45(4), 178-181.

- Oon, S. F., Nallappan, M., Tee, T. T., Mokhtar, S. S., Lim, K. S., & Cheah, S. C. (2015). Xanthorrhizol: a review of its pharmacological activities and anticancer properties.

- Rukayadi, Y., & Hwang, J. K. (2006). In vitro activity of xanthorrhizol against Streptococcus mutans biofilms. Letters in applied microbiology, 42(4), 400-404.

-

Camacho-Corona, M. D. R., Ramírez-Cisneros, M. Á., & Mata, R. (2001). New Bioactive Derivatives of Xanthorrhizol. ResearchGate. Retrieved from [Link]

-

Purnamasari, Y., Hermawati, E., Mujahidin, D., Happyana, N., & Syah, Y. M. (2024). Xanthorrhizol derivatives and their biological properties as caspase-7 inhibitors. PubMed. Retrieved from [Link]

- Pabuprapap, W., et al. (2026). Structural modification of (‒)-xanthorrhizol isolated from Curcuma aromatica rhizomes to analogs with potent nitric oxide inhibitory activities. Medicinal Chemistry Research.

- Kim, M. S., & Kim, D. H. (2024). Xanthorrhizol: Its bioactivities and health benefits. Journal of Functional Foods, 113, 105998.

- Oon, S. F., Nallappan, M., Tee, T. T., Mokhtar, S. S., Lim, K. S., & Cheah, S. C. (2015). Xanthorrhizol: a review of its pharmacological activities and anticancer properties.

-

Oon, S. F., Nallappan, M., Tee, T. T., Mokhtar, S. S., Lim, K. S., & Cheah, S. C. (2015). Xanthorrhizol: a review of its pharmacological activities and anticancer properties. ResearchGate. Retrieved from [Link]

- Srivilai, J., et al. (2022). Anti-oxidative and anti-inflammatory properties of xanthorrhizol in airway inflammation. Thai Journal of Pharmaceutical Sciences, 46(1), 1-10.

-

Pabuprapap, W., et al. (2026). Structural modification of (‒)-xanthorrhizol isolated from Curcuma aromatica rhizomes to analogs with potent nitric oxide inhibitory activities. ResearchGate. Retrieved from [Link]

- Batubara, I., et al. (2022). Synergistic anti-inflammatory effects of Curcuma xanthorrhiza rhizomes and Physalis angulata herb extract on lipopolysaccharide-stimulated RAW 264.7 cells. Journal of Applied Pharmaceutical Science, 12(7), 118-126.

- Lim, C. S., et al. (2005). Antioxidant and antiinflammatory activities of xanthorrhizol in hippocampal neurons and primary cultured microglia. Journal of Neuroscience Research, 82(6), 831-838.

-

Lim, C. S., et al. (2005). Antioxidant and antiinflammatory activities of xanthorrhizol in hippocampal neurons and primary cultured microglia. ResearchGate. Retrieved from [Link]

- Jantan, I., et al. (2021). The Genus Curcuma and Inflammation: Overview of the Pharmacological Perspectives. Pharmaceuticals, 14(1), 32.

- Oon, S. F., Nallappan, M., Tee, T. T., Mokhtar, S. S., Lim, K. S., & Cheah, S. C. (2015). Xanthorrhizol: a review of its pharmacological activities and anticancer properties. Journal of Zhejiang University. Science. B, 16(11), 875-888.

- Sari, A. N., et al. (2024). Ultrasonic-Assisted Extraction of Xanthorrhizol from Curcuma xanthorrhiza Roxb. Rhizomes by Natural Deep Eutectic Solvents: Optimization, Antioxidant Activity, and Toxicity Profiles. Molecules, 29(9), 2097.

Sources

- 1. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. repositorio.unesp.br [repositorio.unesp.br]

- 9. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 10. sciencellonline.com [sciencellonline.com]

- 11. Xanthorrhizol: a review of its pharmacological activities and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.rndsystems.com [resources.rndsystems.com]

Methodological & Application

Application Notes and Protocols: In Vitro Antimicrobial Susceptibility Testing of Xanthorrhizol Against Oral Pathogens

Introduction: The Imperative for Novel Oral Antimicrobials

The oral cavity harbors a complex microbiome, where dysbiosis can lead to the proliferation of pathogenic bacteria, resulting in prevalent diseases such as dental caries, gingivitis, and periodontitis. Key etiological agents include Streptococcus mutans, a primary contributor to caries, and anaerobic species like Porphyromonas gingivalis, implicated in periodontal disease.[1] The widespread use of conventional antiseptics like chlorhexidine and the rising threat of antimicrobial resistance necessitate the exploration of novel, effective, and safe therapeutic agents.

Xanthorrhizol, a natural sesquiterpenoid phenol isolated from the rhizome of Java turmeric (Curcuma xanthorrhiza Roxb.), has emerged as a promising candidate.[2][3] Extensive research has demonstrated its potent antibacterial activity against a range of oral pathogens.[4][5][6] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols for the in vitro antimicrobial susceptibility testing (AST) of xanthorrhizol. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible evaluation of this compound's potential.

Scientific Foundation: Understanding Xanthorrhizol

Mechanism of Action: Disrupting the Bacterial Defenses